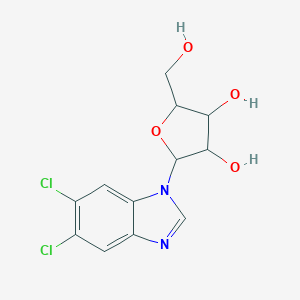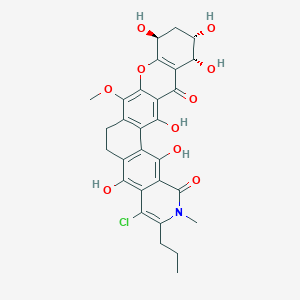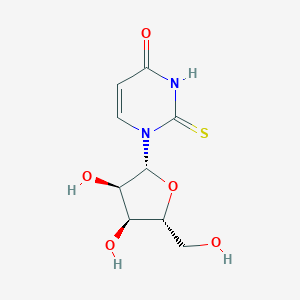
4-Nitrodiphenylamine
Overview
Description
4-Nitrodiphenylamine (4-NDA) is an organic compound belonging to the nitroaromatic family of compounds. It is a yellow-orange crystalline solid, with a melting point of 109-111°C. 4-NDA is a widely used intermediate in the synthesis of a variety of organic compounds, and is used in the synthesis of dyes, pharmaceuticals, and other industrial products. It is also used in the synthesis of polymers, plastics, and rubber products. 4-NDA has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Scientific Research Applications
Anthelmintic Applications : 4-Isothiocyanato-4'-nitrodiphenylamine, a derivative of 4-Nitrodiphenylamine, has been identified as an effective anthelmintic agent. It shows significant activity against hookworm infections and some activity against A. lumbricoides and T. trichiura. This compound is well-tolerated with minimal side effects, making it a promising treatment for these infections (Vaidya et al., 1977); (Doshi et al., 1977).
Chemical Synthesis : A study demonstrates the use of this compound in a catalytic transfer hydrogenation process to prepare p-phenylenediamine analogues. This method has potential applications in the general condensation of nitro compounds with alcohols and ketones (Banerjee & Mukesh, 1988).
Dyeing Applications : Derivatives of 4-amino-2-nitrodiphenylamines, which can be synthesized from this compound, have been used as dyes for synthetic polymer fibers. These dyes produce shades ranging from bordeaux to violet-blue, although they exhibit poor light fastness and may shift in color from yellow to orange (Peters, 1976).
Environmental Biomarker : Low-level exposure to 2-nitro-4'-hydroxydiphenylamine, a related compound, in Carassius auratus (a type of fish) results in time-dependent elevation in HSP70 expression. This suggests its potential as a sensitive and rapid environmental biomarker in aquatic ecosystems (Hua et al., 2005).
Environmental and Safety Analysis : Research on both 2- and this compound indicates that these compounds are relatively non-toxic, which suggests that their use is unlikely to cause adverse effects in mammals (Sample & Arenal, 2015).
Production Efficiency : The aniline method for producing this compound has been reviewed as the most efficient and environmentally friendly, offering advantages in terms of product quantity, energy use, and waste generation (Yuan Xian-long, 2003).
Safety and Hazards
4-Nitrodiphenylamine is a suspected carcinogen with experimental carcinogenic and neoplastigenic data . It is moderately toxic by ingestion and is a poison by the intravenous route . It is also an eye irritant . When heated to decomposition, it emits toxic fumes of NOx . To handle this compound safely, one should avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
While specific future directions for 4-Nitrodiphenylamine are not mentioned in the search results, it is noted that it is used as an intermediate in the production of rubber antioxidants . This suggests that its future directions may be tied to developments in the rubber industry and the ongoing need for effective antioxidants in this sector.
Mechanism of Action
Target of Action
4-Nitrodiphenylamine is primarily used as a stabilizer for propellants and explosives
Mode of Action
This compound undergoes heterogeneous catalytic transfer hydrogenation to form p-phenylenediamines . This reaction involves the reduction of the nitro group to an amino group, which can significantly alter the chemical properties of the compound.
Biochemical Pathways
It has been observed that this compound and its derivatives can be anaerobically metabolized in sediment-water batch enrichments . The first intermediate in this degradation process is 2-amino-4-nitrodiphenylamine, which is then completely reduced to 2,4-diaminodiphenylamine .
Result of Action
It is known that the compound undergoes reduction reactions under certain conditions, resulting in the formation of different compounds .
Action Environment
Environmental factors can influence the action of this compound. For instance, it has been observed that the compound can be metabolized under anaerobic conditions in sediment-water batch enrichments . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as oxygen levels and the presence of certain microorganisms.
Properties
IUPAC Name |
4-nitro-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYMSQQCBUKFHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
| Record name | 4-NITRO-N-PHENYLBENZENAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0804 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027323 | |
| Record name | 4-Nitro-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [ICSC] Darkens upon exposure to light; [CHEMINFO] Yellow crystalline powder; [Alfa Aesar MSDS], YELLOW NEEDLES. | |
| Record name | 4-Nitrodiphenylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3316 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-NITRO-N-PHENYLBENZENAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0804 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
211 °C AT 30 MM HG, 343 °C | |
| Record name | 4-NITRODIPHENYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5763 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-NITRO-N-PHENYLBENZENAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0804 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
190 °C, 190 °C o.c. | |
| Record name | 4-Nitrodiphenylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3316 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-NITRO-N-PHENYLBENZENAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0804 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
INSOL IN WATER; VERY SOL IN ALCOHOL, ACETIC ACID, SOL IN CONCN SULFURIC ACID, Solubility in water: none | |
| Record name | 4-NITRODIPHENYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5763 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-NITRO-N-PHENYLBENZENAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0804 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.0000166 [mmHg], Vapor pressure at 25 °C: negligible | |
| Record name | 4-Nitrodiphenylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3316 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-NITRO-N-PHENYLBENZENAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0804 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
YELLOW NEEDLES OR TABLETS FROM CARBON TETRACHLORIDE | |
CAS No. |
836-30-6 | |
| Record name | 4-Nitrodiphenylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=836-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrodiphenylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000836306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-NITRODIPHENYLAMINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33836 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 4-nitro-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Nitro-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitro-N-phenylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITRODIPHENYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZOC179N5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-NITRODIPHENYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5763 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-NITRO-N-PHENYLBENZENAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0804 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
133.5 °C, 132-135 °C | |
| Record name | 4-NITRODIPHENYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5763 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-NITRO-N-PHENYLBENZENAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0804 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-nitrodiphenylamine?
A1: this compound has the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: [] The infrared spectrum of this compound exhibits characteristic bands corresponding to specific functional groups. [] Additionally, its ultraviolet spectrum reveals a significant influence of substituents on its absorption characteristics, suggesting the presence of a highly polar quinonoid charge-transfer form. []
Q3: What are the common methods for synthesizing this compound?
A3: Several methods exist for synthesizing this compound. [] These include the reaction of aniline with nitrobenzene in the presence of a catalyst, [, ] a base-catalyzed thermal decomposition of aryl urethanes, [] and condensation reactions utilizing a phase transfer catalyst and inorganic base. [, , ]
Q4: Are there alternative, potentially greener, synthesis routes for this compound?
A4: Yes, researchers are exploring environmentally safer methods for producing this compound. One such approach involves the reaction of aniline and nitrobenzene, eliminating the need for halogenated aromatics. [] This method utilizes specific catalysts and reaction conditions to achieve high selectivity towards this compound. []
Q5: How does this compound perform under various conditions?
A5: The stability of this compound can be affected by factors like temperature, pH, and the presence of other chemicals. [, ] Research indicates that its degradation pathway can differ depending on the specific conditions and the presence of other components. [] For example, in the presence of nitrates and ultraviolet light, this compound undergoes specific transformations, yielding products like 2-nitrodiphenylamine. []
Q6: What are the common applications of this compound?
A6: this compound serves as a key intermediate in the production of various chemicals, including antioxidants for tires and other rubber products. [] It also finds applications in the synthesis of azo dyes and pigments. []
Q7: Does this compound exhibit any catalytic properties?
A7: While this compound itself may not be widely recognized for its catalytic properties, its derivatives, particularly those incorporating isothiocyanate groups, have shown potential as anthelmintic agents. [, ] These compounds demonstrate inhibitory effects on cyclic AMP-phosphodiesterases in parasites, suggesting potential therapeutic applications. []
Q8: What is the environmental fate of this compound?
A8: this compound can be degraded by microorganisms under anaerobic conditions. [, ] Research has identified specific bacterial strains capable of cometabolizing this compound, ultimately breaking it down into aniline and methylaniline. []
Q9: Are there any concerns regarding the environmental impact of this compound?
A9: While this compound can be biodegraded, further research is needed to fully understand its long-term environmental impact and potential for bioaccumulation.
Q10: What analytical techniques are used to identify and quantify this compound?
A10: Several analytical techniques are employed to analyze this compound. High-performance liquid chromatography (HPLC) coupled with UV detection is commonly used for separating and quantifying this compound and its derivatives in various matrices, including propellants and environmental samples. [, , , ] Gas chromatography coupled with mass spectrometry (GC/MS) also serves as a valuable tool for analyzing this compound and related compounds, particularly in complex mixtures like gunshot residue. []
Q11: What about the validation of these analytical methods?
A11: Validating analytical methods is crucial for ensuring accurate and reliable data. Validation studies for methods analyzing this compound and its derivatives often involve assessing parameters like accuracy, precision, specificity, limit of detection, and limit of quantification. []
Q12: What resources are available for researchers studying this compound?
A12: Researchers can access a wealth of information on this compound through databases like SciFinder, Reaxys, and PubChem. These resources provide access to published literature, spectroscopic data, and physicochemical properties. Additionally, specialized research groups and laboratories focus on various aspects of aromatic amines and nitro compounds, offering expertise and collaboration opportunities.
Q13: What are some historical milestones in the research of this compound?
A13: Research on this compound and its derivatives has evolved over several decades. Early studies focused on its synthesis, chemical properties, and potential applications as a chemical intermediate. [, ] Later, research explored its use as a stabilizer in propellants and explosives, leading to investigations into its degradation pathways and the formation of various nitro and nitroso derivatives. [, , ] More recently, attention has shifted toward understanding its environmental fate and potential impact, as well as developing greener synthesis methods. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B16719.png)

